ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with the molecular formula C19H18BrNO3S and a molecular weight of 420.32 g/mol . This compound is characterized by its indole core structure, which is substituted with various functional groups, including a bromine atom, a hydroxyl group, and a phenylsulfanyl methyl group.
Preparation Methods
The synthesis of ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Phenylsulfanyl Methyl Substitution: The phenylsulfanyl methyl group can be introduced through nucleophilic substitution reactions involving thiophenol and a suitable alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate: This compound differs by having a methyl group instead of a phenyl group at the 1-position.
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylate: This compound has a methylsulfanyl group instead of a phenylsulfanyl group.
Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)ethyl]-1H-indole-3-carboxylate: This compound has an ethyl group instead of a methyl group in the phenylsulfanyl substituent.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the indole core.
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO3S/c1-2-29-24(28)23-18-13-22(27)19(25)14-20(18)26(16-9-5-3-6-10-16)21(23)15-30-17-11-7-4-8-12-17/h3-14,27H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTGZKFQXJFETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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